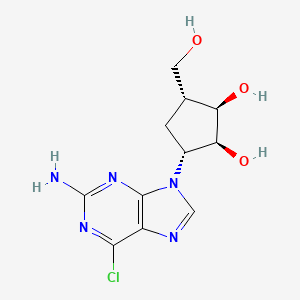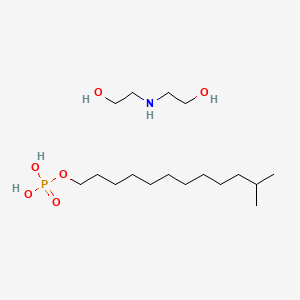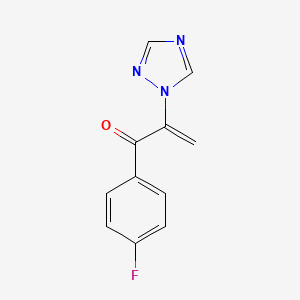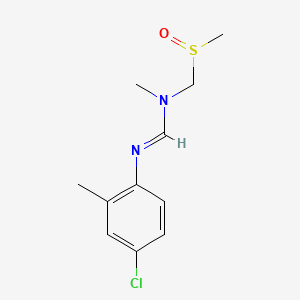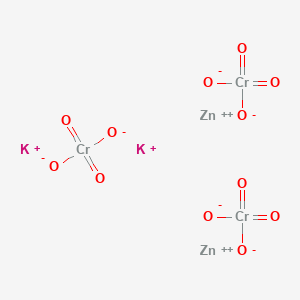
beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio-: is a compound that combines a glucopyranoside moiety with a purine base through a thio linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- typically involves the coupling of a glucopyranoside derivative with a purine base. The reaction conditions often require the presence of a thiol group to form the thio linkage. Specific details on the synthetic routes and reaction conditions can vary, but common methods include the use of protecting groups to ensure selective reactions and the use of catalysts to facilitate the coupling process .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine base or the glucopyranoside moiety.
Substitution: The thio group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine base or glucopyranoside moiety .
Applications De Recherche Scientifique
Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying thio-linked glycosides.
Biology: The compound can be used to study carbohydrate-protein interactions and the role of glycosides in biological systems.
Mécanisme D'action
The mechanism of action of beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- involves its interaction with specific molecular targets. The thio linkage and the purine base allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- Beta-D-Glucopyranosiduronic acid, 1H-purin-6-yl 1-thio-
- Purin-6-yl 6-deoxy-1-thio-beta-D-glucopyranoside
- Phenyl-beta-D-glucopyranoside
Comparison: Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- is unique due to its specific thio linkage and the combination of a glucopyranoside moiety with a purine base. This structural feature distinguishes it from other similar compounds, which may have different linkages or base structures. The presence of the thio group can also influence the compound’s reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
17061-14-2 |
|---|---|
Formule moléculaire |
C11H14N4O5S |
Poids moléculaire |
314.32 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(7H-purin-6-ylsulfanyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H14N4O5S/c16-1-4-6(17)7(18)8(19)11(20-4)21-10-5-9(13-2-12-5)14-3-15-10/h2-4,6-8,11,16-19H,1H2,(H,12,13,14,15)/t4-,6-,7+,8-,11+/m1/s1 |
Clé InChI |
NHEYDIBIIVVJLP-RYIOEUIJSA-N |
SMILES isomérique |
C1=NC2=C(N1)C(=NC=N2)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
C1=NC2=C(N1)C(=NC=N2)SC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



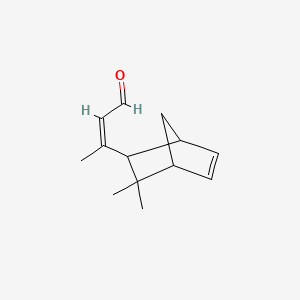
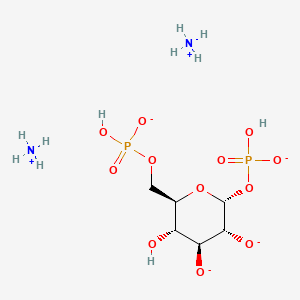
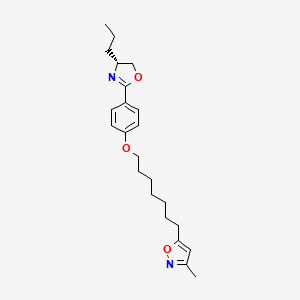
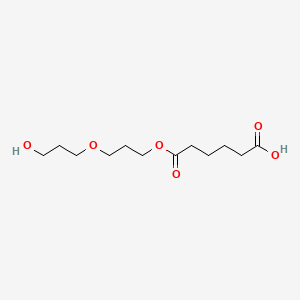

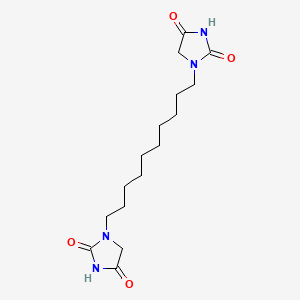
![[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate](/img/structure/B12672205.png)
